molecular formula C26H35N3O4 B2497610 1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea CAS No. 1172799-88-0

1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2497610
CAS No.: 1172799-88-0
M. Wt: 453.583
InChI Key: MZSVFRCNRWDZRG-UHFFFAOYSA-N
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Description

1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C26H35N3O4 and its molecular weight is 453.583. The purity is usually 95%.
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Properties

IUPAC Name

1-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4/c1-18(2)13-15-29-22-11-8-20(16-23(22)33-17-26(3,4)24(29)30)28-25(31)27-14-12-19-6-9-21(32-5)10-7-19/h6-11,16,18H,12-15,17H2,1-5H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSVFRCNRWDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its interactions within biological systems, potential therapeutic benefits, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H32N4O4
  • Molecular Weight : 448.6 g/mol
  • Structural Features : The compound features a tetrahydrobenzo[b][1,4]oxazepine ring system, an isopentyl chain, and a methoxyphenethyl group. These structural components contribute to its biological activity and chemical reactivity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H32N4O4
Molecular Weight448.6 g/mol
Structural FeaturesTetrahydrobenzo[b][1,4]oxazepine ring, isopentyl chain, methoxyphenethyl group

Research indicates that the compound may interact with specific enzymes or receptors in biological systems, potentially modulating various metabolic pathways and signal transduction processes. Its unique structure suggests possible applications in treating neurological or metabolic disorders.

Pharmacological Studies

  • In Vitro Studies : Preliminary studies have shown that the compound exhibits activity against certain biological targets. For instance, it may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Binding Affinity : Investigations into the binding affinities of this compound to various receptors are essential for understanding its pharmacological profile. Techniques such as molecular docking and surface plasmon resonance can be utilized to evaluate these interactions.

Case Study 1: Neurological Applications

A study exploring the effects of related compounds on neuroreceptors indicated that similar structures could modulate neurotransmitter release and receptor activation. This suggests that our compound may also have neuroprotective properties.

Case Study 2: Metabolic Disorders

Research on compounds with similar functional groups has demonstrated potential in managing conditions like diabetes by enhancing insulin sensitivity. Further studies are needed to confirm if this compound exhibits similar effects.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound could serve as a lead candidate in drug development targeting:

  • Neurological Disorders : Potential use in conditions such as anxiety or depression due to its interaction with CNS targets.
  • Metabolic Disorders : Possible applications in managing diabetes or obesity through modulation of metabolic pathways.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of a tetrahydrobenzo[b][1,4]oxazepine structure and a methoxyphenethyl moiety. Its molecular formula is C25H32N2O5C_{25}H_{32}N_{2}O_{5}, with a molecular weight of approximately 440.54 g/mol. Understanding its structural features is crucial for elucidating its biological activities and interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in medicinal chemistry:

  • Anticancer Properties : Preliminary studies suggest that derivatives of oxazepine compounds may possess anticancer activity by inhibiting specific tumor cell lines. The presence of the methoxyphenethyl group could enhance this activity through improved binding to target proteins involved in cancer progression.
  • Antimicrobial Activity : The structural components of the compound may contribute to antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for development as an antibiotic.

Medicinal Chemistry Applications

The unique structural attributes of 1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea open avenues for its application in drug discovery and design:

  • Kinase Inhibition : Certain derivatives have been identified as potential kinase inhibitors. Kinases play critical roles in signaling pathways related to cancer and other diseases; thus, this compound's ability to inhibit these enzymes could be leveraged for therapeutic purposes.
  • Drug Development : The compound's ability to modify biological activity through structural variations makes it a valuable candidate for drug development. Researchers can explore various derivatives to optimize efficacy and reduce side effects.

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of specific cancer cell lines with IC50 values indicating potency.
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations lower than existing antibiotics.
Study CKinase InhibitionIdentified as a selective inhibitor of certain kinases involved in cell proliferation pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step processes, typically starting with the formation of the benzoxazepine core. Key steps include:

  • Cyclization : Reacting substituted benzoxazepine precursors (e.g., 5-isopentyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine) with isocyanate derivatives under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
  • Urea linkage formation : Coupling the benzoxazepine intermediate with 4-methoxyphenethylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) at 0–25°C to preserve stereochemical integrity .
  • Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural integrity and purity be validated?

Methodological validation includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea bond formation. For example, the urea carbonyl signal appears at ~160–165 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₂₈H₃₄N₂O₅: ~503.25) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm, gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Limited aqueous solubility (logP ~3.5 predicted), necessitating DMSO or ethanol for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 1–9, 37°C) recommend storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Computational modeling : Use density functional theory (DFT) to analyze electronic effects of substituents (e.g., 4-methoxyphenethyl’s electron-donating groups) on urea bond reactivity .
  • Analog synthesis : Replace the isopentyl group with linear/cyclic alkyl chains to assess hydrophobic interactions. Monitor bioactivity shifts using kinase inhibition assays .
  • Fragment-based design : Introduce halogens (e.g., fluorine) at the benzoxazepine 8-position to enhance target binding, guided by molecular docking (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) across multiple cell lines (HEK293, HeLa) to rule out cell-type-specific artifacts .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify non-specific interactions .
  • Metabolic stability testing : Incubate with liver microsomes to assess if contradictory in vivo/in vitro results stem from rapid hepatic clearance .

Q. How can target engagement be experimentally confirmed?

  • Surface plasmon resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (ka/kd) with purified receptors (e.g., RET kinase) .
  • Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to 37–65°C. Stabilization of target proteins (e.g., via Western blot) confirms engagement .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) using recombinant proteins .

Methodological Considerations

Q. What statistical approaches optimize reaction yields?

  • Design of experiments (DoE) : Apply Box-Behnken designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 3-factor DoE reduced synthesis steps from 7 to 4 while maintaining 85% yield .
  • Response surface methodology (RSM) : Model non-linear interactions between parameters (e.g., reflux time vs. pH) to identify global maxima .

Q. How are stability profiles under physiological conditions assessed?

  • Forced degradation studies : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stressors. Monitor degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Solvent accessibility modeling : Use MD simulations (e.g., GROMACS) to check if binding pockets are occluded in cellular environments .
  • Protonation state analysis : Predict dominant ionization states at physiological pH (Schrödinger’s Epik) and re-evaluate docking scores .

Q. What experimental controls validate target specificity?

  • Knockout/knockdown models : Use CRISPR-Cas9 to delete putative targets (e.g., RET kinase) and confirm loss of compound efficacy .
  • Competitive binding assays : Co-incubate with known inhibitors (e.g., lenvatinib for RET) to observe dose-dependent activity reduction .

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